molecular formula C12H17N B13611572 3-Mesitylazetidine

3-Mesitylazetidine

Cat. No.: B13611572
M. Wt: 175.27 g/mol
InChI Key: JEWCXMJZOWRMOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Mesitylazetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure with a mesityl group attached to the nitrogen atom This compound is part of the azetidine family, known for their significant ring strain and unique reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Mesitylazetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of mesitylamine with a suitable electrophile, such as an alkyl halide, to form the azetidine ring. The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like acetonitrile or methanol .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 3-Mesitylazetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions to introduce new functional groups to the mesityl ring.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines with an opened ring structure.

    Substitution: Functionalized derivatives with new substituents on the mesityl ring.

Scientific Research Applications

3-Mesitylazetidine has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 3-Mesitylazetidine largely depends on its chemical reactivity and the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The mesityl group can enhance the compound’s binding affinity and selectivity for its targets, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison: this compound stands out due to the presence of the mesityl group, which imparts unique steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its simpler counterparts. The mesityl group also enhances its potential for biological activity, making it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

3-(2,4,6-trimethylphenyl)azetidine

InChI

InChI=1S/C12H17N/c1-8-4-9(2)12(10(3)5-8)11-6-13-7-11/h4-5,11,13H,6-7H2,1-3H3

InChI Key

JEWCXMJZOWRMOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2CNC2)C

Origin of Product

United States

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